(1-(2-Bromophenyl)-1H-tetrazol-5-yl)methanamine
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Overview
Description
[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: is a chemical compound that features a bromophenyl group attached to a tetrazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine typically involves the reaction of 2-bromobenzylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) for 24 hours under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The industrial process is designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities .
Chemical Reactions Analysis
Types of Reactions
[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell wall synthesis or interfering with their metabolic pathways .
Comparison with Similar Compounds
[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: can be compared with other similar compounds such as:
2-Bromobenzylamine: Shares the bromophenyl group but lacks the tetrazole ring, making it less versatile in certain applications.
N-Benzyl-1-(2-bromophenyl)methanamine: Contains an additional benzyl group, which may alter its reactivity and biological activity.
The uniqueness of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine lies in its combination of the bromophenyl and tetrazole groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C8H8BrN5 |
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Molecular Weight |
254.09 g/mol |
IUPAC Name |
[1-(2-bromophenyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C8H8BrN5/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5,10H2 |
InChI Key |
UJWMTZPQHQIWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CN)Br |
Origin of Product |
United States |
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